molecular formula C17H21NO B3217619 Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine CAS No. 1182736-20-4

Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine

Cat. No.: B3217619
CAS No.: 1182736-20-4
M. Wt: 255.35
InChI Key: DHBPXIAWWNHYCA-UHFFFAOYSA-N
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Description

Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine, with the systematic name N-ethyl-1-[4-(3-methoxyphenyl)phenyl]ethanamine, is a chiral amine compound provided for research and development purposes. It has a molecular formula of C 17 H 21 NO and a molecular weight of 255.36 g/mol . This compound features a biphenyl core structure substituted with methoxy and ethylamine functional groups, characteristics often associated with versatile organic intermediates . As a secondary amine, its physical properties, such as boiling point and solubility, are influenced by its ability to form hydrogen bonds, making it a candidate for various synthetic pathways . Structurally related amine compounds are frequently employed in medicinal chemistry as chiral auxiliaries, resolving agents, and key synthetic building blocks for pharmaceuticals and other complex molecules . For instance, similar chiral amines are critical in the synthesis of active pharmaceutical ingredients and are used in the development of catalysts for asymmetric synthesis . Researchers can utilize this compound to explore its potential in developing novel substances or as a standard in analytical studies. This product is intended for research use in a laboratory setting only and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-[4-(3-methoxyphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-4-18-13(2)14-8-10-15(11-9-14)16-6-5-7-17(12-16)19-3/h5-13,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBPXIAWWNHYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for Ethyl 1 4 3 Methoxyphenyl Phenyl Ethyl Amine and Its Complex Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine Core

Retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible starting materials and key intermediates. The primary disconnection points are the C-N bond of the ethylamine (B1201723) group and the C-C bond of the biphenyl (B1667301) linkage.

C-N Bond Disconnection: A functional group interconversion (FGI) approach points to a reductive amination pathway. This disconnection leads back to the ketone precursor, 1-[4-(3-methoxyphenyl)phenyl]ethan-1-one , and ethylamine. This is a highly convergent and widely employed strategy for the synthesis of secondary amines. wikipedia.orgmasterorganicchemistry.com

Biphenyl C-C Bond Disconnection: The bond connecting the two phenyl rings is a prime candidate for disconnection via a transition-metal-catalyzed cross-coupling reaction. This strategy leads to two key building blocks: a halogenated acetophenone (B1666503) derivative (e.g., 4-bromoacetophenone or 4-iodoacetophenone) and (3-methoxyphenyl)boronic acid. The Suzuki-Miyaura cross-coupling is a particularly powerful and versatile method for this transformation, known for its high functional group tolerance and generally high yields. libretexts.orgorganic-chemistry.org

Combining these disconnections, a plausible and efficient synthetic strategy emerges: a Suzuki-Miyaura coupling to construct the biphenyl ketone intermediate, followed by a reductive amination to install the chiral ethylamine moiety.

Development of Novel and Atom-Economical Synthetic Routes to Enantiopure this compound

Achieving an enantiopure final product is a critical challenge in modern pharmaceutical synthesis. For this compound, the stereochemistry at the benzylic carbon dictates its biological activity. Several advanced methodologies can be employed to control this chiral center.

Asymmetric Catalysis in the Construction of the Chiral Center

Asymmetric reductive amination of the precursor ketone, 1-[4-(3-methoxyphenyl)phenyl]ethan-1-one, is the most direct approach to establish the chiral center. This transformation can be achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride from a reducing agent to the imine intermediate formed in situ.

Catalyst TypeChiral Ligand ExampleReducing AgentKey Features
Iridium-basedChiral bisphosphine ligands (e.g., SEGPHOS, BINAP)H₂High turnover numbers and excellent enantioselectivities.
Rhodium-basedChiral phosphine-phosphoramidite ligandsH₂Effective for a broad range of ketone substrates.
Ruthenium-basedChiral diamine-diphosphine complexesH₂ or Formic acidOften used in transfer hydrogenation protocols.

The choice of catalyst and ligand is crucial and often requires screening to achieve optimal enantiomeric excess (ee) and yield for the specific substrate.

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic strategies combine the versatility of chemical reactions with the exceptional stereoselectivity of biocatalysts. For the synthesis of chiral amines, enzymes such as transaminases (TAs) and alcohol dehydrogenases (ADHs) are particularly valuable.

A potential chemoenzymatic route could involve:

Chemical Synthesis of the Prochiral Ketone: Synthesis of 1-[4-(3-methoxyphenyl)phenyl]ethan-1-one via Suzuki coupling.

Enzymatic Reductive Amination: Employing a stereoselective transaminase to convert the ketone directly into the desired (R)- or (S)-enantiomer of the amine using an inexpensive amine donor like isopropylamine. Transaminases are highly regarded for their ability to produce amines with very high enantiomeric excess (>99% ee). rsc.org

Alternatively, an ADH could be used to asymmetrically reduce the ketone to the corresponding chiral alcohol, 1-[4-(3-methoxyphenyl)phenyl]ethan-1-ol . This alcohol can then be converted to the amine via methods such as a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with ethylamine, which typically proceeds with inversion of stereochemistry.

Convergent and Divergent Synthesis Strategies for Structural Analogues

The outlined synthetic plan is inherently convergent, where the two main fragments (the substituted acetophenone and the methoxyphenylboronic acid) are prepared separately and then combined late in the synthesis. This approach is highly efficient for producing the target molecule.

This core strategy also allows for divergent synthesis to create a library of structural analogues for structure-activity relationship (SAR) studies.

Varying the Boronic Acid: By using different substituted phenylboronic acids in the Suzuki coupling step, analogues with modifications on the 3-methoxyphenyl (B12655295) ring can be readily synthesized.

Varying the Halogenated Aryl Ketone: Employing different 4-haloacetophenone derivatives allows for modification of the other phenyl ring.

Varying the Amine: In the final reductive amination step, using different primary or secondary amines in place of ethylamine can generate a wide range of N-substituted analogues.

Optimization of Reaction Conditions and Process Intensification

For the synthesis to be viable on an industrial scale, optimization of reaction conditions and process intensification are crucial. This involves maximizing yield, minimizing waste, ensuring safety, and reducing costs. google.com

Key parameters for optimization in the Suzuki-Miyaura coupling step include the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent system. For the reductive amination, factors such as the reducing agent, solvent, temperature, and pressure (if using H₂) must be carefully controlled to maximize stereoselectivity and prevent side reactions.

Ligand Design and Catalyst Development for Key Transformations

The success of the Suzuki-Miyaura coupling is highly dependent on the phosphine (B1218219) ligand coordinated to the palladium center. For coupling an aryl chloride (a more economical but less reactive starting material than a bromide or iodide), highly active ligands are required.

Table of Ligands for Suzuki-Miyaura Coupling

Ligand Class Example Ligand Key Characteristics
Biarylphosphines SPhos, XPhos Bulky and electron-rich; highly effective for coupling sterically hindered substrates and aryl chlorides.
Ferrocenylphosphines dppf Good thermal stability and effectiveness for a range of substrates.

Rational ligand design aims to create ligands that promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu For instance, bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step, leading to higher catalyst turnover and efficiency.

Flow Chemistry and Microreactor Technologies for Scalable Production of this compound

The scalable production of this compound can be significantly enhanced through the adoption of flow chemistry and microreactor technologies. These approaches offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety profiles, and greater consistency in product quality. A plausible two-step continuous flow process for the synthesis of the target molecule would involve a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination step.

Step 1: Continuous Flow Suzuki-Miyaura Coupling

The initial step involves the formation of the biaryl scaffold, 1-[4-(3-methoxyphenyl)phenyl]ethan-1-one, via a Suzuki-Miyaura cross-coupling reaction. In a flow setup, this can be achieved by passing a solution of 4-bromoacetophenone and 3-methoxyphenylboronic acid through a packed-bed reactor containing an immobilized palladium catalyst. The use of a heterogeneous catalyst is particularly advantageous in flow systems as it simplifies purification and allows for catalyst recycling, contributing to a more sustainable process. mdpi.com

Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control, which is crucial for minimizing side reactions and improving the yield of the desired product. nih.gov The rapid mixing achieved in microreactors also enhances the reaction rate, leading to shorter residence times and increased throughput. nih.gov

Table 1: Hypothetical Parameters for Continuous Flow Suzuki-Miyaura Coupling

ParameterValueRationale
Reactants 4-bromoacetophenone, 3-methoxyphenylboronic acidFormation of the biaryl core
Catalyst Palladium on a solid support (e.g., Pd/C) in a packed-bed reactorFacilitates catalyst recovery and reuse, ideal for continuous processes mdpi.com
Solvent Ethanol (B145695)/water mixtureA greener solvent choice compared to traditional options like dioxane or toluene (B28343) nih.gov
Base Potassium carbonate (K₂CO₃)A common and effective base for Suzuki-Miyaura reactions
Temperature 80-100 °COptimized for reaction kinetics while minimizing degradation
Flow Rate 1-5 mL/minAdjusted to achieve optimal residence time for complete conversion
Residence Time 10-30 minutesSignificantly shorter than typical batch reaction times due to enhanced mass transfer

Step 2: Continuous Flow Reductive Amination

The second step is the reductive amination of the 1-[4-(3-methoxyphenyl)phenyl]ethan-1-one intermediate with ethylamine to yield this compound. wikipedia.org This transformation can also be efficiently performed in a continuous flow system. The ketone, ethylamine, and a reducing agent are continuously fed into a reactor. For the reduction step, a heterogeneous catalyst, such as nickel or palladium on a solid support, can be used in a packed-bed reactor, with hydrogen gas as the reducing agent. acs.org This approach is highly atom-economical as it avoids the use of stoichiometric metal hydride reducing agents. wikipedia.org

Flow chemistry allows for the safe handling of gaseous reagents like hydrogen and enables precise control over reaction parameters, which is critical for achieving high selectivity and yield. nih.gov Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, can lead to a fully automated and highly efficient process. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow for Reductive Amination

FeatureBatch ProcessingContinuous Flow Processing
Safety Handling of large quantities of flammable solvents and pyrophoric reagents can be hazardous.Smaller reaction volumes and better heat dissipation significantly improve safety.
Scalability Scaling up often requires significant re-optimization of reaction conditions.Scaling up is typically achieved by running the process for a longer duration or by parallelizing reactors. nih.gov
Productivity Limited by the cycle time of loading, reacting, and unloading the reactor.Continuous operation leads to higher productivity over time. rsc.org
Consistency Batch-to-batch variability can be a challenge.Precise control over reaction parameters ensures high product consistency.
Purification Often requires laborious work-up procedures.Amenable to in-line purification, reducing manual handling and solvent use. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic routes for pharmaceutical intermediates like this compound. rsc.orgrsc.org Key considerations include atom economy, the use of safer solvents, and the implementation of catalytic methodologies.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy are preferred as they generate less waste.

Suzuki-Miyaura Coupling: This reaction generally has a good atom economy, as most atoms from the reactants are incorporated into the product. The main byproducts are salts derived from the base and the boronic acid moiety.

Reductive Amination: The atom economy of reductive amination can vary depending on the chosen reducing agent. wikipedia.org Catalytic hydrogenation, where hydrogen is the reducing agent, is highly atom-economical, with water being the only byproduct. rsc.org In contrast, methods using stoichiometric metal hydrides have lower atom economy due to the generation of metal salt waste. wikipedia.org

Table 3: Theoretical Atom Economy of the Proposed Synthesis

Reaction StepReactantsProductsByproductsAtom Economy (%)
Suzuki-Miyaura Coupling 4-bromoacetophenone + 3-methoxyphenylboronic acid1-[4-(3-methoxyphenyl)phenyl]ethan-1-oneBoronic acid and halide salts~65-75%
Reductive Amination (Catalytic Hydrogenation) 1-[4-(3-methoxyphenyl)phenyl]ethan-1-one + Ethylamine + H₂This compoundH₂O~95%

Safer Solvents and Reaction Conditions

The choice of solvents is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. jk-sci.com Traditional solvents for Suzuki-Miyaura couplings, such as dioxane and toluene, are being replaced with greener alternatives like ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govwhiterose.ac.uk Similarly, for reductive amination, the use of protic solvents like ethanol or even water is preferred over chlorinated solvents. mdpi.com

Table 4: Green Solvent Selection for the Synthesis

Reaction StepTraditional SolventGreener Alternative(s)Rationale for Greener Choice
Suzuki-Miyaura Coupling Dioxane, TolueneEthanol, Water, 2-MeTHFLower toxicity, better biodegradability, derived from renewable resources (in the case of ethanol). jk-sci.comwhiterose.ac.uk
Reductive Amination Dichloromethane (DCM), Tetrahydrofuran (THF)Ethanol, Isopropanol (B130326)Lower environmental impact, reduced health and safety concerns. mdpi.com

Catalysis

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable more atom-economical pathways. rsc.org

Heterogeneous Catalysts: As mentioned in the context of flow chemistry, the use of heterogeneous catalysts (e.g., palladium on carbon) for both the Suzuki coupling and the reductive amination steps is highly beneficial. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and the cost of the process. mdpi.com

Biocatalysis: An emerging green alternative for the synthesis of chiral amines is the use of enzymes, such as transaminases, in biocatalytic reductive amination. rsc.orgnih.gov Biocatalysis can offer high enantioselectivity under mild reaction conditions (room temperature and neutral pH) in aqueous media. mdpi.com The implementation of immobilized enzymes in continuous flow reactors further enhances the sustainability of this approach. rsc.orgresearchgate.net

By integrating these green chemistry principles into the synthesis of this compound, it is possible to develop a manufacturing process that is not only efficient and scalable but also environmentally benign.

Advanced Spectroscopic and Diffraction Based Structural Investigations of Ethyl 1 4 3 Methoxyphenyl Phenyl Ethyl Amine

In-depth Nuclear Magnetic Resonance (NMR) Studies on the Conformational Dynamics and Isomerism of Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules in solution and the solid state. For this compound, NMR provides critical insights into its conformational preferences and isomeric forms. nih.gov

The 1H NMR spectrum is expected to show distinct signals for the protons on the ethyl group, the methoxy (B1213986) group, the chiral center, and the two aromatic rings. The chemical shifts of hydrogens on carbons adjacent to the nitrogen atom typically appear in the range of 2.3-3.0 ppm, being deshielded by the nitrogen's electron-withdrawing effect. libretexts.org The proton attached directly to the nitrogen of the secondary amine would likely appear as a broad signal between 0.5-5.0 ppm, with its exact position being dependent on solvent, concentration, and temperature due to hydrogen bonding effects. libretexts.orglibretexts.org Hindered rotation around the single bond connecting the two phenyl rings could lead to the existence of stable rotational isomers (atropisomers) or distinct conformers, which might be observable as separate sets of signals if the rate of interconversion is slow on the NMR timescale.

Due to the presence of multiple aromatic and aliphatic protons, the one-dimensional 1H NMR spectrum of this compound would likely exhibit significant signal overlap. Multi-dimensional NMR techniques are essential for unambiguously assigning these complex spin systems.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (1H-1H) coupling networks, allowing for the tracing of connectivity within the ethyl group and the individual aromatic spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon-13 nuclei, enabling the assignment of each proton to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): By detecting longer-range correlations (typically over two to three bonds), HMBC would be crucial for connecting the molecular fragments. For instance, it could show correlations from the benzylic proton to carbons in both phenyl rings, confirming the connectivity of the biphenyl (B1667301) system, and from the ethyl protons to the carbon at the chiral center.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about protons that are close in space, even if they are not directly bonded. NOESY data would be invaluable for determining the preferred three-dimensional conformation in solution, particularly the relative orientation of the two phenyl rings and the conformation of the ethylamino side chain.

Solid-state NMR (ssNMR) is a powerful method for characterizing the structure of materials in their solid form, providing information that is complementary to X-ray diffraction. acs.org It is particularly adept at identifying polymorphism (the existence of multiple crystal forms) and characterizing supramolecular structures. acs.orgnih.gov

Different polymorphs of this compound would yield distinct 13C Cross-Polarization Magic Angle Spinning (CP-MAS) spectra. Variations in the local chemical environment and intermolecular packing in different crystal forms lead to measurable changes in 13C chemical shifts and spin-lattice relaxation times (T1). nih.gov Thus, ssNMR can be used to identify and quantify the components in a mixture of polymorphs.

Furthermore, ssNMR is highly sensitive to the specific interactions within a crystal lattice. For a chiral compound, ssNMR can be used to study chiral recognition and distinguish between a racemic mixture and a pure enantiomer in the solid state. nih.govsemanticscholar.orgresearchgate.net The technique can detect the presence of chiral impurities and even characterize their location within the crystal lattice of the major enantiomer. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Probing Intermolecular Interactions and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular forces, such as hydrogen bonding.

For this compound, the IR spectrum would exhibit characteristic absorption bands. As a secondary amine, a single, relatively weak N-H stretching band is expected in the region of 3300-3500 cm-1. libretexts.orgspectroscopyonline.comorgchemboulder.com The presence of intermolecular hydrogen bonding (N-H···N) in a concentrated or solid-state sample would cause this band to broaden and shift to a lower frequency (wavenumber). libretexts.orgspectroscopyonline.comresearchgate.net Other key vibrations include C-H stretching from the aromatic rings and aliphatic groups, C-N stretching (typically 1250-1335 cm-1 for aromatic amines), and a broad N-H wagging absorption between 650-900 cm-1. libretexts.orgspectroscopyonline.com

The table below summarizes the expected characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretching3300 - 3500
Secondary Amine (N-H)Bending (Wag)650 - 900
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
Ether (Ar-O-CH₃)C-O Stretching1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)
Amine (C-N)Stretching1250 - 1335

This table presents representative frequency ranges for the functional groups present in the molecule. Actual values may vary.

Raman spectroscopy provides complementary information. While N-H and O-H stretching modes are typically strong in IR, the more symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum, making it a valuable tool for analyzing the skeletal structure of the molecule.

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Isomeric Differentiation and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₇H₂₁NO). uni.lu Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. For secondary amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve:

Alpha-cleavage: Loss of the phenyl-methoxyphenyl-methyl radical to form an ion corresponding to the ethylamine (B1201723) fragment, or loss of a methyl radical from the chiral center.

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the chiral carbon and the phenyl ring, leading to the formation of a stable benzylic cation. This would result in a prominent base peak. A common fragmentation for N-ethyl amines is the loss of the ethyl group. docbrown.infodocbrown.infonih.gov

Biphenyl System Cleavage: Subsequent fragmentation could involve cleavage of the bond between the two aromatic rings or loss of the methoxy group.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase. This technique is exceptionally useful for separating isomers that have the same mass but different three-dimensional structures. IMS can differentiate between constitutional isomers and even stereoisomers. The collision cross-section (CCS) is a key physical property measured by IMS that reflects the ion's size and shape. Predicted CCS values for various adducts of this compound are available. uni.lu

The table below shows predicted collision cross-section values.

Adductm/zPredicted CCS (Ų)
[M+H]⁺256.16959161.0
[M+Na]⁺278.15153167.0
[M]⁺255.16176162.0
[M-H]⁻254.15503167.5

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Single Crystal X-ray Diffraction and Electron Diffraction Studies for Absolute Configuration and Crystal Packing of this compound

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. An SCXRD study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. acs.orgnih.gov

Crucially, for a chiral molecule, this technique allows for the unambiguous determination of the absolute configuration (R or S) of the stereocenter, typically through the analysis of anomalous dispersion effects (Flack parameter). nih.gov The resulting crystal structure would also reveal the molecule's solid-state conformation, including the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems. researchgate.net

Furthermore, the diffraction data elucidates the crystal packing, showing how individual molecules arrange themselves in the lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., between the N-H group of one molecule and the nitrogen or oxygen atom of a neighboring molecule) and π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture. iucr.orgresearchgate.net

In cases where growing single crystals of sufficient size for SCXRD is challenging, microcrystal electron diffraction (MicroED) serves as a powerful alternative. MicroED can determine the structure from sub-micron sized crystals, providing similar structural information, including the absolute configuration. nih.gov

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Stereochemical Assignment of this compound Enantiomers

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. acs.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The two enantiomers of this compound would produce mirror-image CD spectra. A positive or negative deflection, known as a Cotton effect, in the spectral regions corresponding to the electronic transitions of the chromophores (the aromatic rings) can be correlated to the absolute configuration of the chiral center. nsf.govaminer.org This assignment is often achieved by comparing the experimental spectrum to those predicted by time-dependent density functional theory (TD-DFT) calculations or by comparing it to the spectra of structurally similar compounds with known configurations. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the ORD curves for the two enantiomers are mirror images of each other. The shape and sign of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), provide information that is also used for the assignment of absolute stereochemistry. acs.org

Both CD and ORD are valuable, non-destructive techniques for confirming the enantiomeric purity and assigning the absolute configuration of chiral amines like this compound. nsf.gov

Theoretical and Computational Chemistry Approaches to Ethyl 1 4 3 Methoxyphenyl Phenyl Ethyl Amine

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density, offering a balance between accuracy and computational cost. nih.gov

Conformational Landscapes: The flexibility of this compound arises from several rotatable single bonds: the C-C bond of the ethyl group attached to the amine, the C-N bond of the ethylamine (B1201723), the C-C bond connecting the ethyl group to the phenyl ring, and the C-C bond linking the two aromatic rings. These rotations give rise to numerous possible three-dimensional arrangements, or conformers, each with a distinct energy.

A DFT-based conformational analysis would systematically explore this potential energy surface. By rotating key dihedral angles and performing geometry optimization at each step, a set of stable conformers (local minima on the energy landscape) can be identified. The relative energies of these conformers, calculated with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), determine their population at a given temperature according to the Boltzmann distribution. researchgate.neteurjchem.com The global minimum energy conformer represents the most probable structure of an isolated molecule. This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor binding site.

Tautomerism: Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For this compound, significant tautomerism is not expected as it lacks the typical functional groups (like keto-enol systems) that undergo such transformations. The primary structure is a secondary amine. While protonation or deprotonation can occur at the nitrogen atom, this represents an acid-base reaction rather than tautomerism. DFT calculations can confirm the high energy barrier that would be required for any hypothetical proton migration, reinforcing the structural stability of the primary amine form. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table presents illustrative data for educational purposes, demonstrating typical outputs of a conformational analysis.

ConformerKey Dihedral Angle (°C-C-N-C)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum)178.50.0065.4
2-65.20.8521.1
368.91.1013.5

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. uba.arresearchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI) fall into this category. They are often more computationally demanding than DFT but can provide highly accurate results.

Spectroscopic Signatures: Computational methods can predict various spectra.

Vibrational Spectra (IR, Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing calculated spectra for different low-energy conformers with experimental data can help identify the dominant structures present in a sample. researchgate.net

NMR Spectra: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated, which are then converted into chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Excited States and UV-Vis Spectra: The absorption of ultraviolet-visible (UV-Vis) light by a molecule promotes an electron from an occupied molecular orbital to an unoccupied one. Time-Dependent Density Functional Theory (TD-DFT), an extension of DFT, is a popular method for calculating the energies of these electronic transitions. espublisher.com The calculations yield the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, these calculations would likely predict π → π* transitions associated with the aromatic rings as the dominant features in the UV-Vis spectrum. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the nature of these electronic transitions. diva-portal.org

Table 2: Predicted Spectroscopic Data for this compound using Ab Initio/TD-DFT Methods This table contains representative theoretical data to illustrate the type of information generated by these calculations.

Spectroscopic PropertyPredicted ValueAssignment/Interpretation
¹H NMR Chemical Shift (ppm)~7.0-7.5Aromatic protons
¹³C NMR Chemical Shift (ppm)~110-160Aromatic carbons
IR Frequency (cm⁻¹)~3300N-H stretch
UV-Vis λ_max (nm)~275π → π* transition (biphenyl system)

Molecular Dynamics Simulations of this compound in Solution and Interfacial Environments

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy.

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a solvent, such as water. The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds. This approach can reveal:

Solvation Structure: How solvent molecules (e.g., water) arrange around the solute, forming hydrogen bonds with the amine group and interacting with the hydrophobic aromatic rings.

Dynamic Behavior: How the molecule flexes and changes its conformation in solution, providing a dynamic picture that complements the static view from DFT.

Interfacial Behavior: By setting up a simulation with two phases, such as water and a lipid bilayer, MD can predict how the molecule would partition and orient itself at a biological membrane interface. This is crucial for understanding how a potential drug molecule might cross cell membranes.

Cheminformatics and Machine Learning for Structure-Reactivity and Structure-Property Relationship Prediction of this compound Analogues

Cheminformatics and machine learning (ML) are data-driven approaches that leverage existing chemical information to build predictive models. nih.govelsevier.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prime examples. nih.govmdpi.com

To build a QSAR model for analogues of this compound, one would follow these steps:

Data Collection: Assemble a dataset of structurally similar compounds with measured biological activity (e.g., binding affinity to a specific protein target).

Descriptor Calculation: For each molecule, calculate a large number of numerical descriptors that encode its structural, physical, and chemical properties. These can range from simple counts of atoms and bonds to complex 3D descriptors.

Model Training: Use a machine learning algorithm (e.g., random forest, support vector machines, or neural networks) to find a mathematical relationship between the descriptors and the observed biological activity. exlibrisgroup.com

Model Validation: Test the model's predictive power on a set of compounds not used during training.

Once validated, this model can be used to predict the activity of novel, yet-to-be-synthesized analogues of this compound, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 3: Common Molecular Descriptors for QSAR Modeling of this compound Analogues This table lists examples of descriptors that would be calculated in a typical cheminformatics workflow.

Descriptor ClassExample DescriptorDescription
PhysicochemicalLogPOctanol-water partition coefficient, a measure of lipophilicity.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms, related to membrane permeability.
ConstitutionalMolecular WeightThe mass of the molecule.
Quantum ChemicalHOMO/LUMO EnergyEnergies of the frontier molecular orbitals, related to reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Quantum chemical methods are invaluable for mapping the detailed pathways of chemical reactions. orientjchem.org By calculating the energies of reactants, products, intermediates, and, crucially, transition states, one can construct a complete reaction energy profile. The height of the energy barrier from the reactant to the highest-energy transition state determines the activation energy and thus the rate of the reaction.

For this compound, this approach could be used to study:

Metabolic Pathways: The molecule could be metabolized in the body by enzymes like Cytochrome P450. Computational methods can model potential reactions such as N-de-ethylation, O-demethylation of the methoxy (B1213986) group, or aromatic hydroxylation. By calculating the activation energies for these different pathways, one can predict the most likely metabolites. orientjchem.org

Synthesis Reactions: The mechanisms of reactions used to synthesize the molecule can be investigated to understand how different reagents and catalysts work and to optimize reaction conditions for better yields. mdpi.com

Locating the exact geometry of a transition state is a complex computational task, but it provides a snapshot of the bond-breaking and bond-forming events that define the chemical transformation. dntb.gov.ua

Rational Design of Novel this compound Derivatives via Computational Methods

Rational design integrates the insights from all the aforementioned computational techniques to create new molecules with improved properties. wiley.com The process is iterative:

Identify a Target: Based on experimental data or a QSAR model, identify a property to improve (e.g., increase binding affinity, improve solubility).

Propose Modifications: Suggest specific chemical modifications to the parent molecule. For example, adding a hydroxyl group to increase polarity or replacing a phenyl ring with a different heterocycle.

In Silico Screening: Use computational tools to evaluate the proposed derivatives. DFT calculations can check for conformational stability, TD-DFT can predict changes in electronic properties, and a validated QSAR model can predict the biological activity. Molecular docking simulations can predict how well the new derivative fits into a target protein's binding site.

Prioritize and Synthesize: Based on the computational predictions, select the most promising derivatives for chemical synthesis and subsequent experimental validation.

This computational-driven approach significantly accelerates the drug discovery and materials design process by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

Reactivity and Fundamental Reaction Mechanisms of Ethyl 1 4 3 Methoxyphenyl Phenyl Ethyl Amine

Nucleophilic and Electrophilic Reactivity of the Amine Functionality in Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine

The secondary amine functionality is central to the reactivity profile of this compound. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

Nucleophilic Reactivity:

The lone pair of electrons on the nitrogen atom makes the amine an effective nucleophile, capable of attacking electron-deficient centers. chemguide.co.uk This reactivity is fundamental to several key classes of reactions, including alkylation and acylation.

N-Alkylation: As a secondary amine, this compound can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in SN2 reactions to form tertiary amines. nih.govacs.org This reaction proceeds by the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide. The product amine is often more nucleophilic than the starting amine, which can lead to further alkylation to form a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netorganic-chemistry.org

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. youtube.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). stackexchange.com Unlike alkylation, acylation is generally not prone to overreaction because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. nih.gov A base, such as pyridine (B92270) or triethylamine, is often used to scavenge the acidic byproduct. stackexchange.com

The table below summarizes the expected outcomes of typical nucleophilic reactions involving the amine functionality.

Reaction TypeElectrophile ExampleProduct Functional GroupGeneral Conditions
N-AlkylationMethyl Iodide (CH₃I)Tertiary AmineBase (e.g., NaHCO₃), Solvent
N-AcylationAcetyl Chloride (CH₃COCl)AmideBase (e.g., Pyridine), Solvent
Michael AdditionAcrylonitrileβ-Amino NitrileProtic or Aprotic Solvent

Electrophilic Reactivity:

While the amine is primarily nucleophilic, the N-H proton can be abstracted by a strong base, forming an amide anion. This anion is a potent nucleophile. However, under certain oxidative conditions, the amine can exhibit electrophilic character. For instance, reactions leading to the formation of N-haloamines could render the nitrogen electrophilic.

Aromatic Substitution Reactions on the Phenyl and Methoxyphenyl Moieties of this compound

The biphenyl (B1667301) scaffold of the molecule contains two aromatic rings that can undergo electrophilic aromatic substitution (SEAr). youtube.comwikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents on each ring. oneonta.edumasterorganicchemistry.com

Ring A: The 1-(Ethylamino)ethyl-Substituted Phenyl Ring The 1-(ethylamino)ethyl group is an alkyl group, which is generally considered an activating, ortho, para-director due to inductive effects and hyperconjugation. wikipedia.org Therefore, electrophilic attack will be directed to the positions ortho and para to the point of attachment of this group. Since the para position is already substituted (as part of the biphenyl linkage), substitution is expected to occur primarily at the two equivalent ortho positions.

Ring B: The 3-Methoxyphenyl (B12655295) Ring This ring contains a methoxy (B1213986) group (-OCH₃), which is a strongly activating, ortho, para-director due to its ability to donate electron density via resonance. masterorganicchemistry.com The other substituent is the phenyl group, which is also an ortho, para-director, though less activating than the methoxy group. The directing effects of these two groups must be considered:

The methoxy group strongly directs incoming electrophiles to its ortho (positions 2' and 4') and para (position 6') positions.

The phenyl group directs to its ortho (positions 2' and 6') and para (position 4') positions.

The powerful activating and directing effect of the methoxy group will dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group (position 6') and one of the ortho positions (position 2') are sterically unhindered and highly activated.

The following table predicts the major monosubstitution products for common electrophilic aromatic substitution reactions.

ReactionReagentsPredicted Major Product on Ring APredicted Major Product on Ring B
NitrationHNO₃, H₂SO₄Substitution at positions ortho to the biphenyl linkSubstitution at positions 2', 4', and 6'
HalogenationBr₂, FeBr₃Substitution at positions ortho to the biphenyl linkSubstitution at positions 2', 4', and 6'
Friedel-Crafts AcylationCH₃COCl, AlCl₃Substitution at positions ortho to the biphenyl linkSubstitution at positions 2', 4', and 6'

Investigation of Rearrangement Reactions Involving the this compound Scaffold

The structure of this compound, being an N-alkylated derivative of a benzylic amine, is susceptible to certain types of molecular rearrangements, particularly under thermal or acidic conditions.

One of the most relevant potential rearrangements is the Hofmann-Martius rearrangement . wikipedia.org This reaction typically involves the conversion of an N-alkylated aniline (B41778) hydrochloride salt upon heating to the corresponding ortho- and para-alkylated anilines. wikipedia.org The mechanism is understood to be intermolecular, proceeding through the dissociation of the N-alkyl group to form a carbocation (or a related electrophilic species), which then performs a Friedel-Crafts-type alkylation on the aromatic ring of another aniline molecule. wikipedia.org

For this compound, heating in the presence of a strong acid like HCl could potentially lead to the migration of the ethyl group from the nitrogen atom to the aromatic rings. Given the electronic properties of the rings, migration could theoretically occur on either the phenyl or the methoxyphenyl moiety, favoring the more activated positions (ortho to the existing alkyl group on Ring A, or ortho/para to the methoxy group on Ring B).

Other rearrangements, such as the Hofmann rearrangement (which converts amides to amines) or the Beckmann rearrangement (which converts oximes to amides), are not directly applicable to the parent amine but could be relevant to derivatives synthesized from it. wikipedia.org

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The chiral nature of this compound (due to the stereocenter at the benzylic carbon) makes it a candidate for applications in asymmetric catalysis, either as a substrate for stereoselective reactions or, more commonly, as a chiral ligand for a metal catalyst. merckmillipore.comrsc.org

As a Chiral Ligand: Chiral amines and their derivatives are foundational in asymmetric synthesis. rsc.org They can be used to form a variety of ligands, such as phosphoramidites or Schiff bases, which can then coordinate to transition metals (e.g., rhodium, iridium, copper, palladium). These chiral metal complexes can catalyze a wide range of enantioselective reactions, including hydrogenation, C-C bond formation, and allylic substitution. acs.org The specific structure of this compound, with its defined stereochemistry and steric bulk, could be exploited to create a specific chiral environment around a metal center, thereby inducing high enantioselectivity in a catalyzed transformation.

As a Substrate: The amine can serve as a substrate in various catalytic transformations. For example, catalytic C-H activation could functionalize the aromatic rings or the alkyl chains. acs.org Furthermore, the arylethylamine motif is a privileged scaffold in many biologically active molecules, and catalytic methods are often employed for its synthesis and modification. rsc.orgresearchgate.netresearchgate.net Catalytic amination or nitrogenation reactions represent modern approaches to forming such structures. nih.gov

Photochemical and Electrochemical Reactivity Profiling of this compound

The interaction of the molecule with light or electrical current can induce specific chemical transformations.

Photochemical Reactivity: N-alkylanilines are known to undergo photochemical rearrangements, which are sometimes referred to as the photo-Hofmann-Martius rearrangement. Upon UV irradiation, an alkyl-N bond can undergo homolytic cleavage, leading to the formation of a radical pair within a solvent cage. These radicals can then recombine at the ortho and para positions of the aromatic ring. This process is distinct from the acid-catalyzed thermal rearrangement. The presence of the biphenyl and methoxy groups would influence the photophysical properties (absorption, excited states) and could open up additional photochemical reaction channels.

Electrochemical Reactivity: The amine functionality in this compound is susceptible to electrochemical oxidation. nih.govnih.govacs.orgresearchgate.net Cyclic voltammetry (CV) is a common technique to study such processes. rasayanjournal.co.insrce.hr The oxidation of secondary amines typically occurs via an initial one-electron transfer from the nitrogen atom to form a radical cation. nih.govacs.org This intermediate is often unstable and can undergo subsequent deprotonation to form a neutral radical, which can then be further oxidized or participate in coupling reactions.

The oxidation potential is sensitive to the electronic environment. Electron-donating groups on the aromatic rings would be expected to lower the oxidation potential, making the molecule easier to oxidize. researchgate.netresearchgate.netumn.edu The presence of the methoxy group, a strong electron-donating group, would likely make this compound more susceptible to oxidation compared to an unsubstituted analogue. The electrochemical process is generally irreversible, as indicated by the absence of a corresponding reduction peak in cyclic voltammograms of similar aromatic amines. rasayanjournal.co.in

The following table provides representative oxidation potential ranges for related aromatic amines, which can serve as an estimate for the title compound.

Compound TypeElectrodeMediumTypical Oxidation Potential (Eₚₐ vs. Ag/AgCl)
Substituted AnilinesPlatinumAqueous Buffer+0.5 V to +1.3 V
N-alkylanilinesGlassy CarbonAcetonitrile+0.7 V to +1.1 V
Secondary Aliphatic AminesPlatinumAcetonitrile> +1.0 V

Design, Synthesis, and Stereochemical Analysis of Analogues and Derivatives of Ethyl 1 4 3 Methoxyphenyl Phenyl Ethyl Amine

Rational Design Principles for Structural Variation Around the Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine Core

The rational design of novel analogues based on the this compound scaffold is a strategic process aimed at optimizing molecular properties and biological activity. This process involves systematic structural modifications to probe the structure-activity relationships (SAR). Key principles guide the variation around the core structure, which can be divided into three main regions: the biphenyl (B1667301) core, the methoxy (B1213986) substituent, and the ethylamine (B1201723) side chain.

Modification of the Biphenyl Core: The biphenyl moiety serves as the central scaffold. Variations can include altering the substitution pattern on either phenyl ring. For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic properties of the molecule, potentially influencing target binding affinity. nih.gov SAR analyses of other scaffolds have shown that substitutions such as hydroxyl or amino groups can be beneficial for biological activity. nih.gov Therefore, placing these functional groups at various positions on the phenyl rings is a logical design strategy.

Alterations to the Methoxy Group: The 3-methoxyphenyl (B12655295) group is a critical component. Design strategies would explore the impact of shifting the methoxy group to the 2- or 4-position to assess the effect of positional isomerism. Furthermore, the methoxy group itself can be replaced by other substituents to evaluate the influence of size, electronics, and hydrogen-bonding capability. Homologation (e.g., to an ethoxy group) or replacement with groups like hydroxyl, trifluoromethoxy, or halogens would provide a set of analogues with diverse physicochemical properties.

Variation of the Ethylamine Side Chain: The ethylamine portion of the molecule presents multiple avenues for modification. The ethyl group on the nitrogen can be substituted with other alkyl groups (e.g., methyl, propyl) or cyclic structures to explore the steric requirements of the binding pocket. The stereocenter at the benzylic carbon is of paramount importance; synthesizing and testing individual enantiomers is crucial as they often exhibit different biological activities and metabolic profiles.

A hypothetical design strategy for a targeted library is outlined in the table below, illustrating how these principles can be applied to generate structural diversity.

Modification RegionStructural Variation PrincipleExamples of Designed Analogues (R-groups)Rationale
Biphenyl Core (Ring A)Electronic Modulation-H, -F, -Cl, -OH, -NH2To probe the effect of electron density on activity.
Methoxy Phenyl (Ring B)Positional Isomerism2-OCH3, 4-OCH3To evaluate the importance of substituent position for optimal interaction.
Methoxy Phenyl (Ring B)Substituent Bioisosterism-OH, -OCF3, -SCH3To assess the role of hydrogen bonding and lipophilicity.
Ethylamine Side ChainSteric Bulk at Nitrogen-CH3, -CH(CH3)2, CyclopropylTo map the steric tolerance of the target's binding site.

Combinatorial and Parallel Synthesis of Diverse Libraries Based on the this compound Scaffold

To efficiently explore the structure-activity relationships outlined in the rational design phase, high-throughput synthesis techniques like combinatorial and parallel synthesis are employed. nih.gov These methods allow for the rapid generation of large, diverse libraries of compounds from a common scaffold, significantly accelerating the drug discovery process. uniroma1.itimperial.ac.uk

Parallel Synthesis Approach: In a parallel synthesis approach, a common starting material is distributed into an array of separate reaction vessels. uniroma1.it Different reagents are then added to each vessel, leading to the formation of a distinct product in each. This method produces a collection of individual, spatially addressed compounds whose identity is known by their location in the array. imperial.ac.uk For the this compound scaffold, a key intermediate such as 1-[4-(3-methoxyphenyl)phenyl]ethanone (B1608334) could be subjected to reductive amination with a library of different primary or secondary amines to generate diversity at the amine side chain.

Combinatorial "Split-and-Mix" Synthesis: For generating even larger libraries, a "split-and-mix" strategy, often performed on a solid support like resin beads, can be utilized. uniroma1.it In this method, a batch of resin-bound starting material is split into several portions. Each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step with a new set of building blocks. imperial.ac.uk While this approach can generate vast numbers of compounds, it typically results in mixtures that require deconvolution to identify active "hits." imperial.ac.uk

A potential solid-phase parallel synthesis route to generate a library of this compound analogues is depicted below:

Immobilization: A suitable building block, such as 4-bromobenzoic acid, is attached to a solid support resin.

Scaffold Elaboration: A Suzuki coupling reaction is performed with 3-methoxyphenylboronic acid to construct the biphenyl core.

Side Chain Introduction: The carboxylic acid is converted to a ketone, followed by reductive amination with a diverse set of amines (R-NH2).

Cleavage: The final products are cleaved from the resin, purified, and collected in a library format for screening.

This systematic approach enables the creation of a focused library where specific structural features are varied in a controlled manner, providing a robust dataset for SAR analysis.

Advanced Chiral Resolution Techniques for this compound Analogues

The ethylamine side chain of the core structure contains a stereocenter, meaning its analogues exist as a pair of enantiomers. Since enantiomers can have significantly different pharmacological and toxicological properties, their separation and individual biological evaluation are critical. tcichemicals.com While asymmetric synthesis can directly produce a single enantiomer, chiral resolution of a racemic mixture remains a widely used and practical method. onyxipca.com

Classical Resolution via Diastereomeric Salt Formation: This is a well-established method for separating enantiomers of amines. onyxipca.com The racemic amine mixture is treated with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. tcichemicals.com After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. The efficiency of this process depends heavily on the choice of resolving agent and crystallization solvent. onyxipca.comgoogle.com

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphor (B46023) sulphonic acid. onyxipca.com For example, derivatives of tartaric acid have been successfully used to resolve structurally related amines with high yield and enantiomeric purity. google.com

Enzymatic Kinetic Resolution: Enzymatic methods offer a highly selective alternative for chiral resolution. researchgate.net In an enzymatic kinetic resolution, an enzyme, typically a lipase (B570770) like Candida antarctica lipase B (CAL-B), selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. researchgate.net For a racemic amine, this often involves an acylation reaction. The result is a mixture of the acylated form of one enantiomer and the unreacted form of the other, which can then be easily separated. This method can produce products with excellent enantiomeric purity. researchgate.net

Preparative Chiral Chromatography: For smaller scale separations or when crystallization-based methods fail, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool. The racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, causing them to elute at different times. nih.gov While effective, this method can be more costly and time-consuming for large-scale production compared to classical resolution. onyxipca.com

The following table summarizes these advanced resolution techniques.

TechniquePrinciple of SeparationCommon Reagents/MaterialsAdvantagesConsiderations
Diastereomeric Salt CrystallizationDifferential solubility of diastereomeric salts. onyxipca.com(+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (S)-(+)-Mandelic acid. onyxipca.comCost-effective, scalable. onyxipca.comRequires screening of resolving agents and solvents; theoretical max yield is 50% without racemization. tcichemicals.com
Enzymatic Kinetic ResolutionEnantioselective enzymatic reaction (e.g., acylation). researchgate.netLipases (e.g., CAL-B), acyl donors (e.g., ethyl acetate). researchgate.netHigh enantioselectivity, mild reaction conditions.Theoretical max yield is 50%; enzyme cost and stability can be factors.
Preparative Chiral HPLCDifferential interaction with a chiral stationary phase. nih.govChiral columns (e.g., cellulose- or amylose-based).High purity separation, applicable to a wide range of compounds.Higher cost, solvent consumption, lower throughput. nih.gov

Spectroscopic and Computational Conformational Analysis of this compound Derivatives

A thorough understanding of the three-dimensional structure (conformation) and electronic properties of this compound derivatives is essential for interpreting their biological activity. This is achieved through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of synthesized derivatives. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, confirming connectivity. The chemical shifts and coupling constants also provide valuable, albeit limited, information about the molecule's conformation in solution. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands for N-H bonds (in the amine), C-O bonds (in the methoxy ether), and aromatic C-H and C=C bonds can confirm the successful synthesis of the target scaffold. researchgate.net

X-ray Crystallography: When suitable single crystals can be grown, X-ray crystallography provides the definitive solid-state structure of a molecule. nih.gov It reveals precise bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's preferred conformation in the crystal lattice. It also provides insight into intermolecular interactions like hydrogen bonding. nih.gov

Computational Analysis: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing molecular properties where experimental data is difficult to obtain. rsc.org

Geometry Optimization: DFT calculations can predict the lowest energy (most stable) conformation of a molecule in the gas phase or in a simulated solvent environment. researchgate.net This allows for the analysis of key dihedral angles, such as the twist between the two phenyl rings of the biphenyl core.

Spectroscopic Prediction: Theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment and validate the computed structure. researchgate.netrsc.org

Electronic Property Analysis: Computational methods can determine various electronic properties. Natural Bond Orbital (NBO) analysis provides insights into bonding and charge distribution. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's chemical reactivity and electronic transitions. researchgate.net A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it might interact with a biological target. rsc.org

The synergy between these experimental and computational methods provides a comprehensive understanding of the structural and electronic features of each derivative.

TechniqueTypeInformation Obtained
NMR SpectroscopyExperimentalAtomic connectivity, chemical environment of nuclei, solution-state conformational clues. nih.gov
FT-IR SpectroscopyExperimentalPresence of key functional groups (N-H, C-O, etc.). researchgate.net
X-ray CrystallographyExperimentalPrecise 3D structure, bond lengths/angles, intermolecular interactions in the solid state. nih.gov
Density Functional Theory (DFT)ComputationalOptimized low-energy geometry, predicted NMR shifts, vibrational frequencies, electronic properties (HOMO/LUMO), charge distribution. rsc.org

Cutting Edge Analytical Methodologies for Ethyl 1 4 3 Methoxyphenyl Phenyl Ethyl Amine Research

Development of Advanced Chromatographic Separations for Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine and its Impurities/Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination of this compound

Due to the presence of a chiral center, this compound exists as a pair of enantiomers. Distinguishing between these enantiomers is critical as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most widely used and reliable technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee). researchgate.netacs.org

The success of chiral HPLC hinges on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines. rsc.orgmdpi.com For phenylethylamine analogues, columns like CHIRALPAK® and CHIRALCEL® have demonstrated excellent enantioseparation capabilities. researchgate.netrsc.org

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline resolution of the enantiomeric peaks. rsc.org The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. rsc.org Detection is commonly performed using a UV detector, as the aromatic rings in this compound provide strong chromophores. rsc.org

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Analogous Chiral Amines

Parameter Condition
Column CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development based on the analysis of structurally similar chiral amines. Actual conditions for this compound would require optimization.

Hyphenated Techniques (e.g., GC-MS/MS, LC-HRMS) for Ultra-Trace Analysis and Chemical Impurity Profiling of this compound

Impurity profiling is a critical aspect of pharmaceutical analysis, as even minute quantities of impurities can affect the safety and efficacy of a substance. nih.govnih.gov Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are the gold standard for the detection, identification, and quantification of trace and ultra-trace level impurities. chemijournal.comactascientific.comijsdr.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile impurities. medistri.swiss For chiral amines, derivatization is often required to improve volatility and chromatographic performance. wiley.com Chiral GC columns can be used to separate enantiomeric impurities. nih.govgcms.cz Coupling GC with tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, enabling the detection of impurities at very low concentrations, even in complex matrices. actascientific.comresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is another powerful tool for impurity profiling, particularly for non-volatile or thermally unstable compounds. researchgate.netnih.gov The high resolving power and mass accuracy of HRMS instruments (e.g., Orbitrap, TOF) allow for the determination of the elemental composition of unknown impurities, facilitating their structural elucidation. ijsdr.org This technique is invaluable for identifying process-related impurities and degradation products of this compound. The combination of UHPLC with HRMS offers rapid and sensitive analysis, crucial for high-throughput screening. nih.gov

Table 2: Comparison of Hyphenated Techniques for Impurity Profiling

Technique Analytes Advantages Considerations
GC-MS/MS Volatile/Semi-volatile impurities High sensitivity and selectivity, excellent for resolving power. actascientific.comresearchgate.net May require derivatization for polar amines. wiley.com

| LC-HRMS | Non-volatile, polar, and thermally labile impurities | Provides accurate mass for elemental composition determination, applicable to a wide range of compounds. ijsdr.org | Matrix effects can influence ionization efficiency. |

Development of Microfluidic and Lab-on-a-Chip Systems for High-Throughput Analysis of this compound

The demand for faster analysis and screening in chemical research has driven the development of microfluidic and lab-on-a-chip technologies. researchgate.net These systems integrate multiple analytical steps, such as sample preparation, reaction, separation, and detection, onto a single microscale device. acs.orgmit.edu This miniaturization leads to significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and parallel processing. rsc.orgrsc.org

For the analysis of this compound, microfluidic systems can be designed for high-throughput screening of reaction conditions or for rapid chiral separations. acs.org Chiral separations can be performed on-chip using techniques like micro-capillary electrophoresis (MCE) or by packing microchannels with chiral stationary phases for micro-HPLC. acs.org The integration of enantioselective synthesis and subsequent chiral analysis on a single chip has been demonstrated, offering a powerful platform for the discovery and optimization of asymmetric reactions. acs.orgmpg.de These systems can significantly accelerate the research and development process for chiral compounds. nih.gov

Advanced Sensor Development for Selective Chemical Detection of this compound

The development of advanced chemical sensors offers the potential for rapid, selective, and real-time detection of specific analytes without the need for extensive sample preparation and complex instrumentation. acs.org For a molecule like this compound, sensors could be developed for applications such as process monitoring or environmental analysis.

Several sensing strategies are being explored for the detection of amines. mdpi.com

Optical Sensors: These sensors rely on changes in optical properties, such as fluorescence or color, upon interaction with the analyte. rsc.org Fluorescent sensors based on conjugated polymers have shown high sensitivity for aromatic amines, with detection limits in the nanomolar range. rsc.org Colorimetric sensors, which provide a visual color change, are also being developed for the rapid detection of amine vapors. rsc.org

Electrochemical Sensors: These devices measure changes in electrical properties (e.g., current, potential) resulting from the electrochemical reaction of the analyte at an electrode surface. nih.gov Modifying electrode surfaces with molecularly imprinted polymers (MIPs) can create highly selective recognition sites for the target molecule, enhancing the sensor's specificity. nih.gov Organic field-effect transistors (OFETs) have also been investigated as highly sensitive gas sensors for amines, capable of detecting concentrations at the parts-per-billion (ppb) level. mdpi.comnih.gov

The design of a selective sensor for this compound would leverage the unique structural features of the molecule, such as its aromatic rings and the secondary amine group, to achieve specific binding and a measurable signal.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Diethylamine
Ethanol
Hexane

Emerging Research Directions and Future Perspectives for Ethyl 1 4 3 Methoxyphenyl Phenyl Ethyl Amine in Chemical Sciences

Integration of Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine into Supramolecular Assemblies and Host-Guest Chemistry

The unique structural characteristics of this compound make it a compelling candidate for the construction of ordered supramolecular systems. The biphenyl (B1667301) group provides a rigid scaffold capable of engaging in π-π stacking interactions, a fundamental driving force in the self-assembly of aromatic compounds. chinesechemsoc.orgacs.org The presence of the methoxy (B1213986) and amine groups introduces possibilities for hydrogen bonding and dipole-dipole interactions, which can further direct the assembly process. itmo.ru

Future research could explore the self-assembly of this molecule in various solvents to form well-defined nanostructures such as nanofibers, vesicles, or gels. The chirality of the ethylamine (B1201723) moiety is particularly significant, as it can induce the formation of helical or other chiral supramolecular polymers. wur.nlelsevierpure.com For instance, studies on similar chiral biphenyl derivatives have demonstrated their ability to form helical nanofibers through hydrogen bonding and π-π stacking. chinesechemsoc.org

In host-guest chemistry, the biphenyl core could act as a guest for larger macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. semanticscholar.org Encapsulation within a host cavity could modulate the compound's properties, such as its solubility or reactivity, and could be explored for applications in sensing or controlled release systems. Conversely, dimers or oligomers of this compound could potentially form cavities capable of encapsulating smaller guest molecules. The methoxyphenyl group, in particular, has been shown to participate in the formation of self-assembled structures. acs.orgnih.gov

Table 1: Potential Supramolecular Interactions and Assemblies

Structural FeaturePotential InteractionResulting Supramolecular AssemblyPotential Application
Biphenyl Coreπ-π StackingNanofibers, NanosheetsOrganic Electronics
Amine GroupHydrogen BondingHelical Polymers, GelsChiral Recognition
Chiral CenterStereospecific InteractionsChiral Supramolecular PolymersAsymmetric Catalysis
Entire MoleculeHost-Guest InteractionsInclusion ComplexesSensing, Drug Delivery

Exploration of this compound as a Component in Catalytic Systems (e.g., Organocatalysis, Ligand in Metal Catalysis)

The presence of a chiral amine functional group is a strong indicator of potential applications in asymmetric catalysis. Chiral amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. rsc.orgrsc.orgalfachemic.com

Organocatalysis: this compound could be investigated as a primary or secondary amine catalyst for a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. capes.gov.brnih.gov The steric bulk provided by the substituted biphenyl framework could influence the stereochemical outcome of these reactions, potentially leading to high levels of enantioselectivity. The electronic properties of the methoxy-substituted ring may also play a role in modulating the catalyst's reactivity.

Ligand in Metal Catalysis: The amine group can also serve as a coordination site for transition metals, making this compound a potential chiral ligand for asymmetric metal catalysis. nih.gov Biphenyl-based phosphine (B1218219) ligands are widely used in catalysis, and the introduction of a coordinating amine group could lead to novel bidentate or monodentate ligands with unique properties. nbinno.comdigitellinc.comacs.org The resulting metal complexes could be screened for activity in reactions such as asymmetric hydrogenation, cross-coupling, and C-H activation. The chirality of the ligand would be crucial for inducing enantioselectivity in the products.

Table 2: Potential Catalytic Applications

Catalysis TypeRole of the CompoundPotential ReactionsKey Structural Feature
OrganocatalysisChiral Amine CatalystMichael Addition, Aldol ReactionChiral Ethylamine
Metal CatalysisChiral LigandAsymmetric Hydrogenation, Cross-CouplingAmine and Biphenyl Core

Investigation of this compound for Advanced Materials Science Applications (e.g., as a Monomer, Self-assembling Component)

The bifunctional nature of this compound, possessing a reactive amine group and a structurally significant biphenyl core, opens avenues for its use in materials science.

Monomer for Polymer Synthesis: The primary amine functionality allows this compound to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyimides, or polyurethanes through reactions with dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The rigidity of the biphenyl unit would likely impart high thermal stability and mechanical strength to the resulting polymers, while the chiral centers could lead to polymers with interesting chiroptical properties. Amine-functionalized polymers are also explored for applications such as carbon dioxide capture. rsc.orgosti.gov

Self-Assembling Component for Functional Materials: As discussed in the context of supramolecular chemistry, the ability of this molecule to self-assemble could be harnessed for the bottom-up fabrication of functional materials. acs.org For instance, self-assembled monolayers (SAMs) on surfaces like gold or silicon could be explored for applications in molecular electronics or as chiral stationary phases in chromatography. The formation of liquid crystalline phases is another possibility, given the anisotropic nature of the biphenyl core. researchgate.net

Theoretical Prediction of Novel Reactivities and Applications for this compound

Computational chemistry and theoretical modeling can provide valuable insights into the properties and potential applications of this compound, guiding future experimental work.

Conformational Analysis: Density Functional Theory (DFT) and other computational methods can be used to predict the stable conformations of the molecule. researchgate.netresearchgate.netnih.gov Understanding the conformational landscape is crucial, as the spatial arrangement of the functional groups will dictate the molecule's reactivity and its interactions in supramolecular assemblies. Studies on similar molecules like 2-phenylethylamine have revealed the existence of multiple stable conformers. researchgate.netnih.gov

Reactivity and Mechanistic Studies: Theoretical calculations can be employed to model the compound's behavior as a catalyst or ligand. For example, the transition states of organocatalytic reactions involving this amine could be calculated to predict enantioselectivity. mdpi.com Similarly, the binding energies and geometries of its metal complexes could be modeled to assess its potential as a ligand. acs.org Computational studies on the basicity of aliphatic amines have provided a deeper understanding of their chemical behavior. acs.orgacs.org

Prediction of Material Properties: Computational screening can predict the electronic and optical properties of polymers derived from this monomer. Such predictions could help in designing materials with desired characteristics, for instance, for applications in organic light-emitting diodes (OLEDs) or photovoltaics. The adsorption characteristics of aromatic amines have also been investigated through computational methods. tandfonline.com

Challenges and Opportunities in the Interdisciplinary Academic Study of this compound

The exploration of this compound presents both challenges and significant opportunities for interdisciplinary research.

Challenges:

Synthesis: The development of efficient and stereoselective synthetic routes to obtain enantiomerically pure this compound is a primary challenge. While methods for the synthesis of chiral amines are well-developed, optimizing a route for this specific, multi-functionalized molecule may require considerable effort. nih.govresearchgate.netresearchgate.net

Characterization: A thorough characterization of its properties, from its fundamental photophysical behavior to its performance in catalytic and material systems, will require a wide range of experimental techniques.

Complexity of Interactions: The interplay of various non-covalent interactions (π-π stacking, hydrogen bonding, steric effects) can make the prediction and control of its self-assembly and catalytic behavior complex.

Opportunities:

Novelty: The lack of existing research on this specific compound means that any findings will be novel and could open up new areas of investigation.

Interdisciplinarity: The study of this molecule naturally bridges organic synthesis, supramolecular chemistry, catalysis, materials science, and computational chemistry, fostering collaboration between different fields.

Fundamental Insights: Investigating how the combination of chirality, a biphenyl core, and specific functional groups influences molecular and material properties can provide fundamental insights into structure-property relationships.

Potential for High-Impact Applications: The potential for applications in high-value areas such as asymmetric catalysis and advanced materials makes the study of this compound a potentially high-impact endeavor.

Q & A

Basic: What synthetic methodologies are optimal for producing Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine with high purity and yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the biphenyl intermediate via Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and 4-bromoethylbenzene under Pd catalysis (e.g., Pd(PPh₃)₄) .
  • Step 2: Reductive amination of the resulting biphenylethyl ketone using ethylamine and NaBH₄ or NaBH3CN in anhydrous THF/MeOH .
  • Optimization Tips:
    • Use inert atmospheres (N₂/Ar) to prevent oxidation .
    • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted boronic acid or coupling byproducts .
    • Monitor reaction progress with TLC or LC-MS to optimize reaction time and minimize side products .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in biphenyl region δ 6.8–7.5 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 342.2) .
  • X-ray Crystallography: Resolves dihedral angles between biphenyl rings (e.g., ~35–75°) and hydrogen-bonding patterns in crystalline form .
  • Computational Tools: Density Functional Theory (DFT) validates bond lengths and electron distribution .

Advanced: What strategies are used to evaluate the compound’s biological activity and receptor interactions?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Receptor Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure Kᵢ values .
  • Cellular Models:
    • Apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .
    • Functional GPCR assays (e.g., cAMP accumulation or Ca²⁺ flux) .
  • Contradictions: Discrepancies in activity across studies may arise from assay conditions (e.g., pH, solvent effects) or receptor subtype selectivity .

Advanced: How can structure-activity relationship (SAR) studies resolve conflicting data on substituent effects?

Methodological Answer:

  • Systematic Modifications:
    • Vary substituents on the biphenyl (e.g., replace 3-methoxy with 3-fluoro) to assess electronic effects on binding .
    • Shorten/lengthen the ethylamine chain to evaluate steric tolerance .
  • Data Analysis:
    • Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
    • Address contradictions by standardizing assay protocols (e.g., consistent cell lines, buffer conditions) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Dock into GPCR homology models (e.g., 5-HT₂A) using AutoDock Vina to identify key residues (e.g., Asp155 for hydrogen bonding) .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess binding stability and ligand-receptor conformational changes .
  • Limitations: False positives may arise from rigid receptor models; validate with mutagenesis studies .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • In Vitro Models:
    • Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
    • Identify metabolites (e.g., N-deethylation or O-demethylation) using HR-MS/MS fragmentation .
  • In Vivo Studies:
    • Administer to rodents and collect plasma/bile for pharmacokinetic profiling (AUC, t₁/₂) .
  • Challenges: Species-specific metabolism (e.g., cytochrome P450 isoform differences) may require humanized models .

Advanced: What are the challenges in scaling up synthesis for in vivo applications?

Methodological Answer:

  • Process Optimization:
    • Replace Pd catalysts with cheaper alternatives (e.g., Ni-based) for Suzuki coupling .
    • Switch batch reactors to flow systems for safer handling of air-sensitive intermediates .
  • Yield Improvement:
    • Optimize reductive amination conditions (e.g., pH, solvent polarity) to reduce over-reduction byproducts .
  • Regulatory Compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm THF) .

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Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine
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Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.